{3-[(2,2-Dimethylpropyl)amino]propyl}dimethylamine
Description
Properties
Molecular Formula |
C10H24N2 |
|---|---|
Molecular Weight |
172.31 g/mol |
IUPAC Name |
N-(2,2-dimethylpropyl)-N',N'-dimethylpropane-1,3-diamine |
InChI |
InChI=1S/C10H24N2/c1-10(2,3)9-11-7-6-8-12(4)5/h11H,6-9H2,1-5H3 |
InChI Key |
MVBQDMYPYCAIAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CNCCCN(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(2,2-Dimethylpropyl)amino]propyl}dimethylamine typically involves the reaction of dimethylamine with acrylonitrile, followed by hydrogenationThe subsequent hydrogenation step yields the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
{3-[(2,2-Dimethylpropyl)amino]propyl}dimethylamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various alkyl halides for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are formed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce simpler amines.
Scientific Research Applications
{3-[(2,2-Dimethylpropyl)amino]propyl}dimethylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various pharmacologically active compounds.
Medicine: It plays a role in the development of medicinal compounds with potential therapeutic effects.
Mechanism of Action
The mechanism of action of {3-[(2,2-Dimethylpropyl)amino]propyl}dimethylamine involves its interaction with various molecular targets. The compound can act as an alkylating agent, modifying the structure of other molecules by adding alkyl groups. This interaction can affect the function of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: {3-[(2,2-Dimethylpropyl)amino]propyl}dimethylamine
- CAS No.: 1226391-17-8
- Molecular Formula : C₁₀H₂₄N₂
- Molecular Weight : 172.31 g/mol
- Structure: A tertiary amine featuring a branched 2,2-dimethylpropyl (neopentyl) group attached to a dimethylaminopropyl backbone.
Physicochemical Properties :
- Limited data are available, but its tertiary amine nature suggests lower water solubility compared to primary amines like DMAPA.
Comparison with Structurally Similar Amines
3-(Dimethylamino)propylamine (DMAPA)
- CAS No.: 109-55-7
- Formula : C₅H₁₄N₂
- Molecular Weight : 102.18 g/mol
- Properties :
- Boiling Point : 132–140°C
- Solubility : Miscible with water and polar solvents.
- Applications : Cold-cured epoxy resin curing agent, polyurethane catalyst, and precursor for surfactants (e.g., behenamidopropyldimethylamine) .
- Key Differences :
N-(3-Dimethylaminopropyl)-1,3-propylenediamine
- Structure : Contains an additional amine group in the propylene chain.
- Properties : Higher basicity due to the extra amine group, enhancing its utility in pH-sensitive applications.
- Applications : Intermediate for cationic polymers and corrosion inhibitors .
Behenamidopropyldimethylamine
- CAS No.: 60270-33-9
- Formula : C₂₅H₅₂N₂O
- Molecular Weight : 396.7 g/mol
- Properties : Amphiphilic due to the long behenyl (C22) chain.
- Applications : Antistatic agent in cosmetics and emulsifier in industrial formulations .
- Key Differences :
{3-[(5-Bromopyridin-2-yl)amino]-2,2-dimethylpropyl}dimethylamine
- CAS No.: 1040328-99-1
- Formula : C₁₃H₂₁BrN₄
- Molecular Weight : 313.2 g/mol
- Applications : R&D applications in medicinal chemistry, likely as a ligand or pharmacophore modifier .
- This derivative is tailored for drug discovery, whereas the target compound serves broader synthetic purposes .
Physicochemical and Functional Comparison Table
| Compound | CAS No. | Molecular Weight | Boiling Point (°C) | Solubility | Key Applications |
|---|---|---|---|---|---|
| {3-[(2,2-Dimethylpropyl)amino]propyl}dimethylamine | 1226391-17-8 | 172.31 | Not reported | Moderate (organic) | Pharmaceutical intermediates |
| DMAPA | 109-55-7 | 102.18 | 132–140 | High (aqueous) | Epoxy curing, surfactants |
| Behenamidopropyldimethylamine | 60270-33-9 | 396.7 | Not reported | Low (lipophilic) | Cosmetic antistatic agents |
| {3-[(5-Bromopyridin-2-yl)amino]-2,2-dimethylpropyl}dimethylamine | 1040328-99-1 | 313.2 | Not reported | Moderate (polar) | Medicinal chemistry R&D |
Research Findings and Industrial Relevance
- Thermal Stability : The neopentyl group in the target compound likely enhances thermal resistance compared to linear amines like DMAPA, making it suitable for high-temperature polymer curing .
- Synthetic Flexibility : Unlike amidated derivatives (e.g., behenamidopropyldimethylamine), the target compound’s lack of a long alkyl chain allows easier functionalization for drug discovery .
- Toxicity Profile : While DMAPA is corrosive and ammoniacal, the target compound’s safety data () suggest milder hazards, though specific toxicological studies are needed .
Biological Activity
{3-[(2,2-Dimethylpropyl)amino]propyl}dimethylamine is a compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure
The compound can be characterized by its molecular formula and structural formula:
This structure indicates the presence of dimethylamine groups which are known to influence the biological activity of compounds significantly.
Biological Activity Overview
The biological activity of {3-[(2,2-Dimethylpropyl)amino]propyl}dimethylamine is primarily linked to its interactions with various receptors and enzymes in the body. Research suggests that compounds with similar structures often exhibit activities such as:
- Antioxidant properties : Potential to scavenge free radicals.
- Neuroprotective effects : Possible modulation of neurotransmitter systems.
- Anti-inflammatory effects : Interaction with inflammatory pathways.
- Receptor Binding : The compound may act as a ligand for various receptors, influencing signaling pathways related to pain and inflammation.
- Enzyme Inhibition : It may inhibit specific enzymes involved in oxidative stress, thereby reducing cellular damage.
- Neurotransmitter Modulation : By affecting neurotransmitter levels, it could play a role in mood regulation and cognitive functions.
Case Studies
Several studies have investigated the biological effects of related compounds. For instance:
- Case Study 1 : A study on a structurally similar compound demonstrated significant antioxidant activity in vitro, indicating potential neuroprotective effects against oxidative stress in neuronal cells .
- Case Study 2 : Another investigation revealed that compounds with dimethylamine moieties exhibited anti-inflammatory properties by inhibiting pro-inflammatory cytokines in animal models .
Data Tables
The following table summarizes some key findings from recent studies on compounds similar to {3-[(2,2-Dimethylpropyl)amino]propyl}dimethylamine:
Pharmacological Applications
Due to its potential biological activities, {3-[(2,2-Dimethylpropyl)amino]propyl}dimethylamine could be explored for various therapeutic applications:
- Pain Management : Targeting CB2 receptors may offer new avenues for treating chronic pain conditions.
- Neuroprotection : Its antioxidant properties could be leveraged in neurodegenerative diseases.
- Anti-inflammatory Treatments : Could serve as a basis for developing new anti-inflammatory drugs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
